BI-4924

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

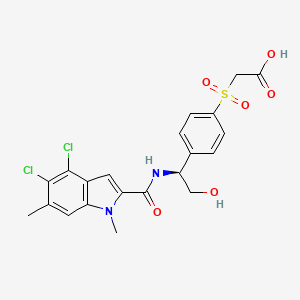

2-[4-[(1S)-1-[(4,5-dichloro-1,6-dimethylindole-2-carbonyl)amino]-2-hydroxyethyl]phenyl]sulfonylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N2O6S/c1-11-7-16-14(20(23)19(11)22)8-17(25(16)2)21(29)24-15(9-26)12-3-5-13(6-4-12)32(30,31)10-18(27)28/h3-8,15,26H,9-10H2,1-2H3,(H,24,29)(H,27,28)/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEJFFCPVBZSIE-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N2C)C(=O)NC(CO)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O)C(=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C(N2C)C(=O)N[C@H](CO)C3=CC=C(C=C3)S(=O)(=O)CC(=O)O)C(=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BI-4924: A Deep Dive into its Mechanism of Action as a Potent and Selective PHGDH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of BI-4924, a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route that supports the proliferation and survival of certain cancer cells. This document collates key preclinical data, details relevant experimental methodologies, and visualizes the underlying biological pathways and scientific workflows.

Core Mechanism of Action: Competitive Inhibition of PHGDH

This compound functions as a highly potent, co-factor nicotinamide adenine dinucleotide (NADH/NAD+)-competitive inhibitor of PHGDH.[1][2][3][4] By competing with the binding of NADH/NAD+, this compound effectively blocks the catalytic activity of PHGDH, which is responsible for converting 3-phosphoglycerate to 3-phosphohydroxypyruvate, the first committed step in serine biosynthesis.[5] This inhibition disrupts the entire pathway, leading to a depletion of intracellular serine levels.

The high potency of this compound is underscored by its low nanomolar inhibitory concentration. Furthermore, it demonstrates excellent selectivity for PHGDH over other dehydrogenases, minimizing off-target effects. To enhance its cellular activity, a cell-permeable ester prodrug, BI-4916, was developed. Once inside the cell, BI-4916 is cleaved by intracellular esterases to release the active inhibitor, this compound, leading to its intracellular enrichment. For rigorous in vitro studies, a structurally similar but inactive compound, BI-5583, is available as a negative control.

The therapeutic rationale for targeting PHGDH stems from the observation that certain cancers, including triple-negative breast cancer and melanoma, exhibit amplification or overexpression of the PHGDH gene. These tumors become dependent on the de novo serine synthesis pathway for proliferation and are thus particularly vulnerable to PHGDH inhibition. Beyond its role in providing building blocks for proteins and nucleotides, PHGDH has been implicated in maintaining a stem-like state in cancer cells and modulating autophagy. It also interacts with translation initiation factors eIF4A1 and eIF4E, promoting the synthesis of proteins relevant to cancer progression.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its related compounds.

| Compound | Parameter | Value | Species | Assay Conditions | Reference |

| This compound | PHGDH IC50 | 3 nM | Human | NAD+ high assay (250 µM) | |

| ¹³C-Serine Biosynthesis IC50 | 2200 nM | Human Cells | 72 hours | ||

| PHGDH Surface Plasmon Resonance (SPR) | 26 nM | Human | - | ||

| BI-5583 | PHGDH SPR | 28,400 nM | Human | - |

Table 1: In Vitro Potency and Binding Affinity of this compound and BI-5583.

| Parameter | This compound | BI-5583 | Reference |

| Molecular Weight (Da, free base) | 499.4 | 372.8 | |

| logD @ pH 11 | 0.62 | -0.36 | |

| Solubility @ pH 7 (µg/mL) | 59 | >87 | |

| Caco-2 Permeability AB @ pH 7.4 (x10⁻⁶ cm/s) | 0.21 | <1.8 | |

| Caco-2 Efflux Ratio | 10.8 | n.a. | |

| Microsomal Stability (human/mouse/rat) [% QH] | <24 / <24 / <23 | 24 / - / <23 | |

| Hepatocyte Stability (mouse) [% QH] | 32 | n.a. |

Table 2: Physicochemical and In Vitro DMPK Properties of this compound and BI-5583.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the biological context and experimental approaches, the following diagrams are provided.

References

- 1. benchchem.com [benchchem.com]

- 2. abcam.com [abcam.com]

- 3. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

BI-4924: A Potent and Selective Inhibitor of Phosphoglycerate Dehydrogenase (PHGDH) for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI-4924 is a highly potent and selective small-molecule inhibitor of phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway. By competitively inhibiting the NADH/NAD⁺ binding site of PHGDH, this compound effectively disrupts the production of serine, a critical amino acid for cancer cell proliferation and survival. This document provides a comprehensive overview of this compound, including its target, mechanism of action, preclinical data, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction to this compound and its Target: PHGDH

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme that catalyzes the first and rate-limiting step in the de novo serine biosynthesis pathway, converting the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1][2] This pathway is often upregulated in various cancers, including triple-negative breast cancer and melanoma, to meet the high demand for serine.[1][2] Cancer cells utilize serine not only for protein synthesis but also as a precursor for the biosynthesis of other essential molecules such as nucleotides, lipids, and glutathione.[3] The amplification and overexpression of the PHGDH gene have been correlated with poor prognosis in several cancer types, making it an attractive therapeutic target.

This compound is a potent and selective, NADH/NAD⁺-competitive inhibitor of PHGDH. For cellular experiments, its corresponding cell-permeable ester prodrug, BI-4916, is often used, which is intracellularly cleaved to the active inhibitor this compound, leading to its enrichment within the cell. A structurally similar but inactive compound, BI-5583, is available as a negative control for in vitro experiments.

Mechanism of Action

This compound exerts its inhibitory effect by competing with the cofactor nicotinamide adenine dinucleotide (NADH/NAD⁺) for binding to PHGDH. This competitive inhibition blocks the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, thereby disrupting the entire de novo serine biosynthesis pathway. The reduction in intracellular serine levels has profound effects on cancer cells, leading to impaired proliferation and survival. The co-crystal structure of this compound bound to PHGDH has been resolved (PDB code: 6RJ6), providing detailed insights into its binding mode.

dot

Caption: Signaling pathway of de novo serine biosynthesis and the inhibitory action of this compound.

Quantitative Preclinical Data

The following tables summarize the key in vitro activity and pharmacokinetic properties of this compound.

| In Vitro Activity | This compound | BI-5583 (Negative Control) | Reference |

| PHGDH IC50 (NAD+ high assay, 250 µM) | 3 nM | Not Determined | |

| PHGDH SPR Binding | 26 nM | 28,400 nM | |

| 13C-Serine Biosynthesis IC50 (72 h) | 2,200 nM | Not Determined |

| In Vitro DMPK and Physicochemical Properties | This compound | BI-5583 (Negative Control) | Reference |

| Molecular Weight (Da, free base) | 499.4 | 372.8 | |

| logD @ pH 11 | 0.62 | -0.36 | |

| Aqueous Solubility @ pH 7 (µg/mL) | 59 | >87 | |

| Caco-2 Permeability (A-B) @ pH 7.4 (10⁻⁶ cm/s) | 0.21 | <1.8 | |

| Caco-2 Efflux Ratio | 10.8 | Not Applicable | |

| Microsomal Stability (Human/Mouse/Rat) [% QH] | <24 / <24 / <23 | 24 / - / <23 | |

| Hepatocyte Stability (Mouse) [% QH] | 32 | Not Applicable | |

| Plasma Protein Binding (Mouse) [%] | 99.6 | Ongoing | |

| CYP Inhibition (IC50, µM) | >50 (3A4, 2C9, 2C19, 2D6), 31 (2C8) | >50 (all tested) |

| Selectivity Data | % Inhibition at 10 µM | Reference |

| 5HT2B | 78% | |

| PDE3A | 86% |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are outlined below.

PHGDH Enzyme Activity Assay (NAD+ High Assay)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

-

Principle: PHGDH catalyzes the NAD⁺-dependent oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, producing NADH. The rate of NADH production is monitored by the increase in absorbance at 340 nm or coupled to a secondary reaction that generates a colorimetric or fluorescent signal.

-

Materials:

-

Recombinant human PHGDH enzyme

-

3-phosphoglycerate (substrate)

-

NAD⁺ (cofactor)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM MgCl₂)

-

This compound (inhibitor)

-

96-well microplate

-

Plate reader capable of measuring absorbance at 340 nm or fluorescence.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, PHGDH enzyme, and the diluted this compound or vehicle control.

-

Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of 3-phosphoglycerate and NAD⁺.

-

Immediately start monitoring the increase in absorbance at 340 nm (for direct NADH detection) or the development of the coupled signal in a kinetic mode for a set duration (e.g., 30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Surface Plasmon Resonance (SPR) Binding Assay

SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its target protein.

-

Principle: The PHGDH protein is immobilized on a sensor chip. The binding of this compound to the immobilized PHGDH causes a change in the refractive index at the sensor surface, which is detected as a response unit (RU) change.

-

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human PHGDH

-

This compound

-

Immobilization reagents (e.g., EDC, NHS)

-

Running buffer (e.g., HBS-EP+)

-

-

Procedure:

-

Immobilize PHGDH onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in the running buffer.

-

Inject the different concentrations of this compound over the sensor surface and a reference flow cell (without immobilized protein).

-

Monitor the association and dissociation phases of the binding interaction in real-time.

-

Regenerate the sensor surface between injections using a suitable regeneration solution.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

¹³C-Serine Biosynthesis Tracer Assay

This cellular assay measures the ability of this compound to inhibit the de novo synthesis of serine from glucose.

-

Principle: Cells are cultured in a medium containing ¹³C-labeled glucose. The incorporation of the ¹³C label into serine is measured by mass spectrometry. Inhibition of PHGDH by this compound will reduce the amount of ¹³C-labeled serine produced.

-

Materials:

-

Cancer cell line with high PHGDH expression

-

Cell culture medium

-

[U-¹³C]-glucose

-

This compound

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

-

Replace the medium with a medium containing [U-¹³C]-glucose and continue the incubation for a defined period (e.g., 8 hours).

-

Wash the cells with ice-cold saline and quench metabolism.

-

Extract intracellular metabolites using a suitable solvent (e.g., 80% methanol).

-

Analyze the cell extracts by LC-MS to quantify the levels of labeled (M+3) and unlabeled (M+0) serine.

-

-

Data Analysis:

-

Calculate the fraction of newly synthesized serine as the ratio of labeled serine to total serine.

-

Plot the percentage of inhibition of serine biosynthesis against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

dot

Caption: Experimental workflow for the ¹³C-Serine Biosynthesis Tracer Assay.

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials for this compound or its prodrug BI-4916. The compound remains a valuable tool for preclinical research into the role of PHGDH and the serine biosynthesis pathway in cancer.

Conclusion

This compound is a potent and selective inhibitor of PHGDH that has been instrumental in elucidating the role of de novo serine synthesis in cancer cell metabolism. Its well-characterized mechanism of action and the availability of a prodrug and a negative control make it an excellent tool for both in vitro and cellular studies. The detailed experimental protocols provided in this guide are intended to facilitate the use of this compound in research settings and to promote further investigation into PHGDH as a therapeutic target in oncology.

References

An In-depth Technical Guide to BI-4924: A Potent and Selective PHGDH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of BI-4924, a highly potent and selective inhibitor of Phosphoglycerate Dehydrogenase (PHGDH). This document details the mechanism of action, key signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound and its effects on cancer metabolism.

Introduction to PHGDH and its Role in Cancer

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme in the de novo serine biosynthesis pathway.[1] It catalyzes the first, rate-limiting step, the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate. This pathway is essential for the production of serine, an amino acid crucial for the synthesis of proteins, nucleotides, and lipids, all of which are vital for rapid cell proliferation. In many cancers, including breast cancer, melanoma, and glioma, PHGDH is overexpressed, leading to an increased flux through the serine biosynthesis pathway to support tumor growth and survival.[1] This dependency on PHGDH makes it an attractive therapeutic target for cancer drug development.

This compound: A Competitive PHGDH Inhibitor

This compound is a potent and selective, NADH/NAD+ competitive inhibitor of PHGDH.[1][2] Its high selectivity for PHGDH over other dehydrogenases minimizes off-target effects.[1] Due to its physicochemical properties, the prodrug BI-4916 is often used in cellular experiments to achieve better permeability and subsequent intracellular enrichment of the active inhibitor, this compound.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, providing insights into its potency and physicochemical properties.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Enzymatic) | 3 nM | NAD+ high assay (250 µM) | |

| IC50 (Cellular) | 2200 nM (2.2 µM) | 13C-Serine biosynthesis disruption (72 h) | |

| SPR Binding | 26 nM | Surface Plasmon Resonance |

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Reference |

| Molecular Weight | 499.4 Da (free base) | |

| logD @ pH 11 | 0.62 | |

| Aqueous Solubility @ pH 7 | 59 µg/mL | |

| Caco-2 Permeability (A to B) | 0.21 x 10-6 cm/s | |

| Caco-2 Efflux Ratio | 10.8 | |

| Plasma Protein Binding (Mouse) | 99.6% |

Table 2: Physicochemical and DMPK Properties of this compound

This compound Inhibition Pathway and Downstream Effects

This compound inhibits PHGDH, leading to a reduction in serine biosynthesis. This has several downstream consequences for cancer cells, including the disruption of anabolic processes and the induction of metabolic stress. A key signaling pathway affected is the mTOR pathway, where a compensatory pro-survival activation of mTORC1 is often observed in response to PHGDH inhibition.

Caption: this compound inhibits PHGDH, blocking serine synthesis and impacting downstream anabolic processes.

Experimental Protocols

PHGDH Enzymatic Inhibition Assay

This protocol is adapted from a published method for the PHGDH inhibitor NCT-503 and is suitable for determining the in vitro potency of this compound. The assay measures the production of NADH, a product of the PHGDH-catalyzed reaction, through a coupled reaction with diaphorase, which reduces the fluorescent substrate resazurin to the highly fluorescent resorufin.

Materials:

-

PHGDH Assay Buffer: 50 mM TEA (triethanolamine) pH 8.0, 10 mM MgCl2, 0.05% BSA, 0.01% Tween-20.

-

Recombinant Human PHGDH Enzyme: Final concentration of 20 nM.

-

Diaphorase: Final concentration of 0.2 mg/mL.

-

Substrate Solution: 0.3 mM NAD+, 0.1 mM 3-phosphoglycerate, 0.2 mM resazurin.

-

This compound: Serial dilutions in DMSO.

-

96- or 384-well black plates.

-

Plate reader with fluorescence detection (Ex/Em = 530-560 nm / 590 nm).

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a multi-well plate, add 1 µL of the this compound dilutions to each well. For control wells, add 1 µL of DMSO.

-

Prepare the enzyme/diaphorase mixture in PHGDH assay buffer and add 25 µL to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Prepare the substrate solution in PHGDH assay buffer.

-

Initiate the reaction by adding 25 µL of the substrate solution to each well.

-

Immediately place the plate in a plate reader and measure the fluorescence intensity kinetically at 37°C for 30 minutes, with readings every minute.

-

Calculate the reaction rate (slope of the linear portion of the fluorescence curve) for each well.

-

Determine the percent inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for the PHGDH enzymatic inhibition assay.

Cellular Serine Biosynthesis Assay (Metabolic Flux Analysis)

This protocol outlines a method to assess the effect of this compound on de novo serine synthesis in cancer cells using stable isotope tracing with [U-13C]-glucose.

Materials:

-

Cancer cell line with high PHGDH expression (e.g., MDA-MB-468).

-

Cell culture medium and supplements.

-

[U-13C]-glucose.

-

This compound or its prodrug BI-4916.

-

6-well cell culture plates.

-

Methanol, Chloroform, and Water for metabolite extraction.

-

LC-MS/MS system for metabolite analysis.

Procedure:

-

Cell Seeding: Seed MDA-MB-468 cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to attach overnight.

-

Inhibitor Treatment: Treat the cells with varying concentrations of BI-4916 (or this compound) for the desired duration (e.g., 24-72 hours). Include a vehicle control (DMSO).

-

Isotope Labeling:

-

Prepare labeling medium by supplementing glucose-free and serine-free RPMI with 10% dialyzed FBS and 10 mM [U-13C]-glucose.

-

Aspirate the old medium from the cells and wash once with PBS.

-

Add 2 mL of the labeling medium (containing the respective inhibitor concentrations) to each well.

-

Incubate the cells for a defined period (e.g., 6-24 hours) to allow for the incorporation of the labeled glucose into downstream metabolites.

-

-

Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold saline.

-

Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Vortex the tubes vigorously and centrifuge at maximum speed for 10 minutes at 4°C.

-

Transfer the supernatant (containing the polar metabolites) to a new tube.

-

-

Sample Analysis:

-

Dry the metabolite extracts under a stream of nitrogen or using a speed vacuum.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS to determine the fractional labeling of serine (m+3 isotopologue) from [U-13C]-glucose.

-

-

Data Analysis:

-

Calculate the percentage of labeled serine in each sample.

-

Determine the effect of this compound on de novo serine synthesis by comparing the fractional labeling in treated cells to the vehicle control.

-

Caption: Workflow for the cellular serine biosynthesis assay.

Conclusion

This compound is a valuable research tool for investigating the role of PHGDH and the serine biosynthesis pathway in cancer. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo preclinical studies. The experimental protocols and pathway information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of PHGDH inhibition. Further investigation into the complex interplay between PHGDH inhibition and other metabolic and signaling pathways will be crucial for the development of effective anti-cancer strategies targeting this pathway.

References

BI-4924: A Potent Inhibitor of Serine Biosynthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BI-4924, a highly potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH). PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a critical metabolic route for the proliferation of certain cancer cells. This document outlines the mechanism of action of this compound, presents key quantitative data, details relevant experimental protocols, and provides visualizations of the associated biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the nicotinamide adenine dinucleotide (NADH/NAD+) cofactor binding site on PHGDH.[1][2][3] By occupying this site, this compound effectively blocks the enzymatic conversion of 3-phosphoglycerate (3-PG), a glycolysis intermediate, to 3-phosphohydroxypyruvate (3-PHP).[4][5] This is the initial and rate-limiting step of the serine biosynthesis pathway. The inhibition of PHGDH by this compound disrupts the production of serine, an amino acid crucial for the synthesis of proteins, nucleotides, and other essential macromolecules that support rapid cell growth, particularly in cancer cells that exhibit an upregulation of this pathway.

Due to its physicochemical properties, for cellular experiments, the cell-permeable ester prodrug of this compound, known as BI-4916, is often utilized. BI-4916 readily crosses the cell membrane and is subsequently cleaved by intracellular esterases to release the active inhibitor, this compound, leading to its intracellular enrichment.

Quantitative Data Summary

The following tables summarize the key in vitro activity and pharmacokinetic parameters of this compound and its corresponding negative control, BI-5583.

Table 1: In Vitro Activity of this compound

| Parameter | This compound | BI-5583 (Negative Control) |

| Molecular Weight (Da) | 499.4 | 372.8 |

| PHGDH Inhibition (IC50, nM) | 3 | Not Determined |

| PHGDH Surface Plasmon Resonance (SPR) (KD, nM) | 26 | 28,400 |

| Cellular 13C-Serine Biosynthesis Inhibition (IC50, nM, 72h) | 2,200 | Not Determined |

Table 2: In Vitro DMPK and CMC Parameters of this compound

| Parameter | This compound | BI-5583 (Negative Control) |

| logD @ pH 11 | 0.62 | -0.36 |

| Aqueous Solubility @ pH 7 (µg/mL) | 59 | >87 |

| Caco-2 Permeability (Papp, A-B) (10-6 cm/s) | 0.21 | <1.8 |

| Caco-2 Efflux Ratio | 10.8 | Not Applicable |

| Microsomal Stability (Human/Mouse/Rat) (%QH) | <24 / <24 / <23 | 24 / - / <23 |

| Hepatocyte Stability (Mouse) (%QH) | 32 | Not Applicable |

| Plasma Protein Binding (Mouse) (%) | 99.8 | 98.6 |

Signaling Pathways and Experimental Workflows

Serine Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the canonical serine biosynthesis pathway, highlighting the point of inhibition by this compound.

References

- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pardon Our Interruption [opnme.com]

- 5. researchgate.net [researchgate.net]

The Discovery and Development of BI-4924: A Potent and Selective PHGDH Inhibitor

A Technical Whitepaper for Drug Discovery & Development Professionals

Abstract

BI-4924 is a highly potent and selective, NADH/NAD+ competitive inhibitor of phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the de novo serine biosynthesis pathway.[1][2] This pathway has been identified as a critical metabolic dependency in certain cancers, such as triple-negative breast cancer and melanoma, where PHGDH is often overexpressed.[2][3] The discovery of this compound stemmed from a fragment-based screening campaign followed by extensive structure-based drug design, leading to a molecule with low nanomolar potency.[3] Due to its charged nature, the cell-permeable ester prodrug, BI-4916, was developed to facilitate intracellular delivery of the active compound, this compound, through a novel "intracellular trapping" mechanism. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data and experimental methodologies for the scientific community.

Introduction: Targeting Cancer Metabolism via the Serine Biosynthesis Pathway

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One such adaptation is the upregulation of the de novo serine biosynthesis pathway, which diverts glycolytic intermediates to produce serine. Serine is not only a crucial component of proteins but also a precursor for the synthesis of other amino acids, lipids, and nucleotides. Phosphoglycerate dehydrogenase (PHGDH) catalyzes the first and rate-limiting step in this pathway, converting 3-phosphoglycerate to 3-phosphohydroxypyruvate. In certain malignancies, the gene encoding PHGDH is amplified, leading to an increased reliance on this pathway for biomass production and redox homeostasis. This dependency makes PHGDH an attractive therapeutic target for the development of novel anti-cancer agents.

The Discovery of this compound

The development of this compound was a multi-stage process that began with the identification of initial fragments and culminated in a highly optimized lead compound.

From Fragment to Hit

The journey to discover this compound began with a fragment-based screening approach, which identified initial chemical starting points with weak affinity for the PHGDH target. These fragments were then optimized through structure-based drug design, leveraging the co-crystal structure of PHGDH to guide the medicinal chemistry efforts. This iterative process of design, synthesis, and testing led to a significant improvement in potency by six orders of magnitude, from initial hits in the micromolar range to a lead series with single-digit nanomolar potency.

The Prodrug Strategy: Intracellular Trapping

A key challenge in the development of a PHGDH inhibitor was ensuring its effective concentration at the intracellular site of action. The optimized lead compound, this compound, is a carboxylic acid, which is poorly cell-permeable. To overcome this, a prodrug strategy was employed. The ethyl ester prodrug, BI-4916, was synthesized to be more lipophilic and readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the ester group, releasing the active carboxylic acid, this compound. This active form is then "trapped" within the cell, leading to its accumulation and potent inhibition of PHGDH.

Mechanism of Action

This compound acts as a competitive inhibitor of PHGDH, binding to the NADH/NAD+ cofactor binding site. By occupying this site, this compound prevents the binding of the natural cofactor, thereby inhibiting the enzymatic conversion of 3-phosphoglycerate. This leads to a disruption of the serine biosynthesis pathway, depriving the cancer cells of a critical metabolite.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its prodrug, BI-4916.

Table 1: In Vitro Potency and Cellular Activity

| Compound | Assay | Target/Endpoint | IC50 (nM) | Reference(s) |

| This compound | NAD+ high assay (250 µM) | PHGDH | 3 | |

| Surface Plasmon Resonance (SPR) | PHGDH | 26 | ||

| 13C-Serine Biosynthesis (72h) | Cellular Serine Production | 2,200 | ||

| BI-4916 | NAD+ high assay (250 µM) | PHGDH | 169 | |

| 13C-Serine Biosynthesis (72h) | Cellular Serine Production | 2,032 | ||

| BI-5583 | NAD+ high assay (250 µM) | PHGDH | n.d. | |

| Surface Plasmon Resonance (SPR) | PHGDH | 28,400 | ||

| 13C-Serine Biosynthesis (72h) | Cellular Serine Production | n.d. |

n.d. = not determined

Table 2: In Vitro DMPK and Physicochemical Properties

| Parameter | This compound | BI-4916 | BI-5583 (Negative Control) | Reference(s) |

| Molecular Weight (Da) | 499.4 | 527.4 | 372.8 | |

| logD (pH 11) | 0.62 | n.a. | -0.36 | |

| logP (pH 11) | n.a. | 2.5 | n.a. | |

| Aqueous Solubility (pH 7, µg/mL) | 59 | n.a. | >87 | |

| Caco-2 Permeability (A-B, 10⁻⁶ cm/s) | 0.21 | n.a. | <1.8 | |

| Caco-2 Efflux Ratio | 10.8 | n.a. | n.a. | |

| Microsomal Stability (%QH, human/mouse/rat) | <24 / <24 / <23 | n.a. | 24 / - / <23 | |

| Hepatocyte Stability (%QH, mouse) | 32 | n.a. | n.a. | |

| Plasma Protein Binding (mouse, %) | >99.9 | n.a. | n.a. |

n.a. = not available

Table 3: Selectivity Profile of this compound (SafetyScreen44™ Panel)

| Target | % Inhibition at 10 µM | Reference(s) |

| 5HT2B | 78 | |

| PDE3A | 86 |

Note: this compound showed >70% inhibition for 2 out of 44 targets in the panel.

Experimental Protocols

Detailed experimental procedures are crucial for the replication and extension of scientific findings. The following sections outline the methodologies for the key assays used in the characterization of this compound.

PHGDH Biochemical Assay (NAD+ high assay)

The potency of this compound against PHGDH was determined using a fluorescence-based assay that measures the production of NADH.

-

Principle: The enzymatic reaction couples the oxidation of 3-phosphoglycerate by PHGDH to the reduction of NAD+ to NADH. The resulting NADH is then used by a diaphorase enzyme to reduce resazurin to the highly fluorescent resorufin.

-

Reagents:

-

Assay Buffer: 30 mM Tris-HCl (pH 8.0), 1 mM EDTA.

-

Substrates: 0.1 mM 3-phosphoglycerate (3-PG), 20 µM NAD+.

-

Coupling System: 0.1 mM resazurin, 0.0001 U/well diaphorase.

-

Product Inhibitor: 1 mM hydrazine sulfate (to prevent product inhibition).

-

-

Procedure:

-

Test compounds are serially diluted and added to a 96-well plate.

-

PHGDH enzyme is added and incubated with the compounds.

-

The reaction is initiated by the addition of the substrate mixture.

-

Fluorescence (Ex 544 nm / Em 590 nm) is measured over time using a plate reader.

-

IC50 values are calculated from the dose-response curves.

-

Cellular Serine Biosynthesis Assay (13C-Serine Assay)

This assay quantifies the ability of the compounds to inhibit de novo serine synthesis in a cellular context.

-

Principle: Cells are cultured in the presence of uniformly labeled 13C-glucose. The incorporation of the 13C label into serine is measured by LC-MS/MS, providing a direct readout of the PHGDH pathway activity.

-

Cell Line: MDA-MB-468 (a triple-negative breast cancer cell line with high PHGDH expression).

-

Procedure:

-

MDA-MB-468 cells are seeded in 6-well plates.

-

Cells are treated with serially diluted test compounds for a specified duration (e.g., 72 hours).

-

For the final hours of incubation, the culture medium is replaced with a medium containing [U-13C]-glucose.

-

Cellular metabolites are extracted.

-

The fraction of 13C-labeled serine is quantified by LC-MS/MS.

-

IC50 values are determined based on the reduction of 13C-serine levels.

-

Surface Plasmon Resonance (SPR)

SPR was used to measure the binding affinity and kinetics of this compound to PHGDH.

-

Principle: This label-free technique measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (PHGDH).

-

Procedure:

-

Recombinant PHGDH is immobilized on a sensor chip.

-

A series of concentrations of this compound are flowed over the chip surface.

-

The association and dissociation of the compound are monitored in real-time.

-

Binding constants (KD) are calculated from the kinetic data.

-

Conclusion

This compound is a potent and selective inhibitor of PHGDH, developed through a rigorous discovery and optimization process. The innovative use of a prodrug, BI-4916, enables the effective intracellular delivery of the active compound, demonstrating a successful strategy to target intracellular enzymes with charged molecules. The preclinical data presented herein underscore the potential of this compound as a valuable research tool to further explore the role of the serine biosynthesis pathway in cancer and other diseases. While no clinical trial data for this compound is currently available, its development provides a strong foundation for the continued investigation of PHGDH inhibitors as a novel class of cancer therapeutics.

References

BI-4924: A Comprehensive Technical Guide for Researchers

An In-depth Analysis of the Potent and Selective PHGDH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of BI-4924, a potent and selective inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH). This document consolidates critical information on its structure, chemical properties, mechanism of action, and relevant experimental protocols to support ongoing and future research in oncology and metabolic pathways.

Core Structure and Chemical Properties

This compound is a small molecule inhibitor characterized by its high affinity and selectivity for PHGDH. Its structure has been elucidated by X-ray crystallography in complex with its target enzyme (PDB code: 6RJ6).

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₉N₅O₆S | [1] |

| Molecular Weight | 499.4 g/mol | [2] |

| IC₅₀ (NAD+ high assay) | 3 nM | [2] |

| PHGDH SPR | 26 nM | [2] |

| ¹³C-Serine; 72 h (IC₅₀) | 2,200 nM | [2] |

| logD @ pH 11 | 0.62 | |

| Solubility @ pH 7 | 59 µg/mL | |

| Caco-2 Permeability (A-B) @ pH 7.4 | 0.21 x 10⁻⁶ cm/s | |

| Caco-2 Efflux Ratio | 10.8 |

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective NADH/NAD⁺-competitive inhibitor of PHGDH. PHGDH is the rate-limiting enzyme in the de novo serine biosynthesis pathway, which diverts glycolytic flux to produce serine. This pathway is often upregulated in cancer cells to support rapid proliferation and biosynthesis.

By inhibiting PHGDH, this compound disrupts the production of serine and its downstream metabolites, which are crucial for nucleotide, amino acid, and lipid synthesis. This leads to a reduction in cancer cell proliferation, particularly in tumors with high PHGDH expression.

Caption: Inhibition of PHGDH by this compound blocks the serine biosynthesis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

PHGDH Inhibition Assay (NAD+ high assay)

This assay quantifies the inhibitory activity of this compound on PHGDH by measuring the reduction of NAD⁺. A coupled enzymatic reaction with diaphorase and resazurin is used to generate a fluorescent signal proportional to NADH production.

Materials:

-

Recombinant human PHGDH enzyme

-

This compound (or other test compounds)

-

3-Phosphoglycerate (3-PG)

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Diaphorase

-

Resazurin

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 0.5 mM EDTA)

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Dispense a small volume (e.g., 50 nL) of the compound dilutions into the assay plates. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Prepare a master mix containing PHGDH enzyme in the assay buffer.

-

Add the enzyme master mix to all wells except the negative controls.

-

Prepare a substrate/cofactor mix containing 3-PG, NAD⁺ (at a high concentration, e.g., 250 µM), diaphorase, and resazurin in the assay buffer.

-

Initiate the reaction by adding the substrate/cofactor mix to all wells.

-

Incubate the plates at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence of the product, resorufin, using a plate reader with excitation at ~560 nm and emission at ~590 nm.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for the PHGDH biochemical inhibition assay.

¹³C-Serine Isotope Tracing Assay

This cell-based assay measures the ability of this compound to inhibit de novo serine synthesis from glucose. MDA-MB-468 cells, which are known to have high PHGDH expression, are a suitable model for this experiment.

Materials:

-

MDA-MB-468 cells

-

Complete growth medium (e.g., DMEM)

-

[U-¹³C]-glucose

-

This compound

-

Ice-cold 80% methanol

-

LC-MS/MS system

Procedure:

-

Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Replace the medium with a medium containing [U-¹³C]-glucose and the corresponding concentrations of this compound.

-

Incubate for a defined period (e.g., 8-24 hours) to allow for the labeling of intracellular metabolites.

-

Aspirate the medium and wash the cells twice with ice-cold saline.

-

Quench metabolism and extract intracellular metabolites by adding ice-cold 80% methanol and incubating at -80°C for at least 30 minutes.

-

Scrape the cells and transfer the extracts to microcentrifuge tubes.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Analyze the extracts by LC-MS/MS to determine the fraction of serine that is labeled with ¹³C (M+3 serine).

-

Calculate the inhibition of de novo serine synthesis for each this compound concentration and determine the IC₅₀ value.

Surface Plasmon Resonance (SPR) Assay

SPR is used to measure the binding kinetics and affinity of this compound to PHGDH.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human PHGDH

-

This compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

-

Immobilize recombinant PHGDH onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared without the protein.

-

Prepare a series of this compound dilutions in the running buffer.

-

Inject the this compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

After each cycle, regenerate the sensor surface using the regeneration solution.

-

Record the sensorgrams for each concentration.

-

Subtract the reference flow cell data from the active flow cell data to obtain specific binding responses.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of this compound.

Materials:

-

Caco-2 cells

-

Transwell inserts

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

LC-MS/MS system

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.

-

Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

-

For apical to basolateral (A-B) permeability, add this compound to the apical side and collect samples from the basolateral side at various time points.

-

For basolateral to apical (B-A) permeability, add this compound to the basolateral side and collect samples from the apical side.

-

Analyze the concentration of this compound in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Synthesis of this compound

The synthesis of this compound has been reported in the Journal of Medicinal Chemistry. The key steps involve the construction of the core indole scaffold followed by functional group modifications. For the detailed synthetic scheme and experimental procedures, researchers are directed to the supporting information of Weinstabl et al., J. Med. Chem. 2019, 62, 17, 7976–7997.

Conclusion

This compound is a valuable research tool for investigating the role of PHGDH and the serine biosynthesis pathway in cancer and other diseases. Its high potency and selectivity, combined with a well-characterized profile, make it a suitable probe for both in vitro and in vivo studies. This guide provides a foundational understanding of this compound and the necessary experimental details to facilitate its use in the laboratory.

References

BI-4924 as a Tool for Cancer Metabolism Research: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This guide details the application of BI-4924, a potent and selective inhibitor of Phosphoglycerate Dehydrogenase (PHGDH), as a tool for investigating cancer metabolism. It covers the compound's mechanism of action, its impact on key metabolic pathways, and detailed protocols for its use in research settings.

Introduction: The Role of PHGDH in Cancer Metabolism

Cancer cells undergo significant metabolic reprogramming to support their rapid proliferation and survival. One crucial pathway often upregulated in various cancers, including breast cancer and melanoma, is the de novo serine synthesis pathway. The rate-limiting enzyme in this pathway is Phosphoglycerate Dehydrogenase (PHGDH), which diverts the glycolytic intermediate 3-phosphoglycerate towards serine production. Serine and its downstream metabolites are vital for synthesizing nucleotides, proteins, and lipids, and for maintaining cellular redox balance through glutathione production.

This compound is a highly potent and selective, co-factor nicotinamide adenine dinucleotide (NADH/NAD+)-competitive inhibitor of PHGDH.[1][2] Its specificity makes it an excellent tool to probe the reliance of cancer cells on the serine synthesis pathway and to explore PHGDH as a therapeutic target.

Mechanism of Action of this compound

This compound selectively binds to PHGDH, competing with the NADH/NAD+ cofactor.[1][2] This inhibition blocks the first, rate-limiting step of the serine synthesis pathway: the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).[3] By halting this conversion, this compound effectively shuts down the entire de novo serine production line, forcing cancer cells that rely on this pathway to depend on external sources of serine. This targeted action allows researchers to precisely study the metabolic consequences of serine deprivation in cancer cells.

For cellular experiments, the ester prodrug BI-4916 is often recommended. BI-4916 exhibits better cell permeability and is cleaved by intracellular esterases to release the active inhibitor, this compound, leading to its intracellular enrichment.

Signaling and Metabolic Pathways

The primary pathway affected by this compound is the serine synthesis pathway, which is a critical branch off glycolysis.

Caption: this compound inhibits PHGDH, blocking the first step of serine synthesis from glycolysis.

Quantitative Data Summary

The potency of this compound has been characterized both biochemically and in cellular assays.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Notes |

|---|---|---|

| PHGDH IC50 | 3 nM | Against recombinant PHGDH in a high NAD+ assay. |

| Cellular Serine Synthesis IC50 | 2200 nM (2.2 µM) | Measured after 72 hours of treatment. |

| Selectivity | High | Shows high selectivity against a majority of other dehydrogenase targets. |

| Prodrug | BI-4916 | An ethyl ester prodrug used for improved cell permeability in experiments. |

Table 2: Example IC50 Values for PHGDH Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | Inhibitor | IC50 | Notes |

|---|---|---|---|---|

| Breast Cancer (Glutamine-Independent) | Breast | BI-4916 (Prodrug) | ~2 µM | For inhibiting de novo serine synthesis. |

| Breast Cancer (Parental) | Breast | NCT-503 | ~2.5 µM | A structurally distinct, non-competitive PHGDH inhibitor. |

| Placeholder | e.g., Melanoma | BI-4916 | Data to be filled | Expected to be sensitive if PHGDH is amplified. |

| Placeholder | e.g., Pancreatic | BI-4916 | Data to be filled | PHGDH expression correlates with poor prognosis. |

Detailed Experimental Protocols

To effectively use this compound in research, specific experimental designs are required to probe its metabolic effects.

Protocol 1: Assessing Cell Dependency on De Novo Serine Synthesis

Objective: To determine if cancer cell viability is dependent on PHGDH activity.

Methodology:

-

Cell Culture Setup: Plate cells in 96-well plates in standard culture medium. Prepare parallel plates for culture in two types of custom media: 1) Serine/Glycine-replete medium and 2) Serine/Glycine-free medium.

-

Acclimation: Allow cells to adhere overnight, then switch to the respective custom media for 4-6 hours to acclimate.

-

Treatment: Add a serial dilution of the prodrug BI-4916 (e.g., 0.1 nM to 50 µM) to wells in both media types. Include a vehicle control (DMSO).

-

Incubation: Incubate cells for 72 hours.

-

Viability Assay: Use a standard viability assay such as CellTiter-Glo® or MTT to measure cell viability.

-

Data Analysis: Calculate IC50 values for each condition. A significantly lower IC50 in serine/glycine-free medium indicates a strong dependency on the de novo synthesis pathway.

Protocol 2: Isotope Tracing Metabolomics

Objective: To directly measure the inhibition of serine synthesis and its impact on downstream metabolites.

Methodology:

-

Cell Culture and Treatment: Culture cells and treat with BI-4916 (at IC50 concentration) or vehicle for 24-48 hours.

-

Isotope Labeling: Two hours before harvesting, switch the medium to one containing a stable isotope-labeled tracer, such as [U-¹³C]-glucose .

-

Metabolite Extraction: Aspirate the medium, wash cells with ice-cold saline, and quench metabolism with 80% methanol on dry ice. Scrape the cells and collect the extract.

-

LC-MS/MS Analysis: Centrifuge the extract to pellet debris. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify ¹³C-labeled metabolites.

-

Data Analysis: Measure the fractional labeling of serine, glycine, and downstream metabolites like purines. A significant reduction in ¹³C-labeled serine in BI-4916-treated cells confirms PHGDH inhibition.

Protocol 3: Seahorse XF Metabolic Flux Analysis

Objective: To assess the broader impact of PHGDH inhibition on cellular glycolysis and mitochondrial respiration.

Methodology:

-

Cell Plating & Treatment: Seed cells in a Seahorse XF96 microplate and treat with BI-4916 for 24 hours.

-

Assay Preparation: Hydrate the sensor cartridge and replace the culture medium with Seahorse XF Base Medium.

-

Glycolysis Stress Test: Sequentially inject glucose, oligomycin, and 2-deoxyglucose (2-DG) to measure key parameters of glycolysis, including the Extracellular Acidification Rate (ECAR).

-

Mito Stress Test: Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to measure parameters of mitochondrial respiration, including the Oxygen Consumption Rate (OCR).

-

Data Analysis: Compare the ECAR and OCR profiles of treated vs. control cells. Inhibition of a glycolytic branch point may lead to complex changes in overall glycolytic flux and compensatory changes in mitochondrial activity.

Experimental and Logical Workflows

A structured workflow is critical for a comprehensive investigation using this compound.

Caption: Logical workflow for investigating cancer metabolism using the PHGDH inhibitor this compound.

References

Understanding the Function of PHGDH and its Inhibition by BI-4924: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme in the de novo serine biosynthesis pathway, a metabolic route crucial for the proliferation of certain cancers. Upregulation of PHGDH has been observed in a variety of tumors, including breast cancer, melanoma, and glioma, where it facilitates the production of serine and downstream metabolites essential for nucleotide, protein, and lipid synthesis. This reliance on the serine biosynthesis pathway presents a therapeutic vulnerability. BI-4924 is a potent and selective inhibitor of PHGDH that has shown promise in preclinical studies by disrupting serine biosynthesis and impeding cancer cell growth. This technical guide provides an in-depth overview of the function of PHGDH, the mechanism of action of this compound, and detailed experimental protocols for studying their interaction.

The Role of PHGDH in Cellular Metabolism and Cancer

PHGDH catalyzes the NAD+-dependent oxidation of the glycolytic intermediate 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate, the first committed step in the serine synthesis pathway (SSP).[1][2] Serine is a non-essential amino acid that, in addition to its role in protein synthesis, is a precursor for a host of other essential biomolecules.

The metabolic importance of PHGDH extends to:

-

Nucleotide Synthesis: The one-carbon units derived from serine are essential for the synthesis of purines and thymidylate.[3]

-

Redox Homeostasis: Serine metabolism contributes to the production of NADPH and glutathione, which are critical for maintaining cellular redox balance and mitigating oxidative stress.[4]

-

Amino Acid and Lipid Metabolism: Serine is a precursor for the synthesis of other amino acids, such as glycine and cysteine, and is involved in the synthesis of lipids like sphingolipids.[5]

In many cancer cells, there is an increased flux through the serine biosynthesis pathway, driven by the overexpression or amplification of PHGDH. This metabolic reprogramming supports the high proliferative demands of tumor cells. Consequently, PHGDH is considered an attractive target for cancer therapy. Beyond its metabolic functions, PHGDH has also been implicated in non-canonical roles, including the regulation of mitochondrial translation and gene expression.

This compound: A Potent and Selective PHGDH Inhibitor

This compound is a highly potent and selective, NADH/NAD+ competitive inhibitor of PHGDH. It was discovered through fragment-based screening and subsequent structure-based drug design. To overcome the high intracellular concentrations of the competing cofactor NADH/NAD+, a cell-permeable ester prodrug, BI-4916, was developed. BI-4916 enters the cell and is cleaved by intracellular esterases to release the active inhibitor, this compound, leading to its intracellular enrichment.

Quantitative Data: The Efficacy of PHGDH Inhibition

The inhibitory activity of this compound and other PHGDH inhibitors has been quantified in various assays. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Reference |

| PHGDH Enzymatic IC50 | 3 nM | |

| Disruption of Serine Biosynthesis IC50 (72h) | 2200 nM |

Table 2: Cellular IC50 Values of PHGDH Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCT-503 | MDA-MB-468 | Breast Cancer | ~5 | |

| NCT-503 | BT-20 | Breast Cancer | ~10 | |

| NCT-503 | HCT116 | Colon Cancer | ~10 | |

| WQ-2101 | HCT116 | Colon Cancer | ~15 | |

| BI-4916 (prodrug of this compound) | Glutamine-independent Breast Cancer Cells | Breast Cancer | >10-fold lower than parental |

Signaling Pathways Modulated by PHGDH

PHGDH activity is intricately linked to major signaling pathways that control cell growth and proliferation.

mTORC1 Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. PHGDH inhibition has been shown to decrease protein synthesis in an mTORC1-dependent manner. This suggests a link between serine metabolism and the nutrient-sensing mTORC1 pathway. The exact mechanism of how PHGDH activity signals to mTORC1 is still under investigation but may involve changes in intracellular amino acid levels or cellular redox state.

AKT Signaling

The AKT pathway is a critical signaling cascade that promotes cell survival and growth. Some studies suggest that PHGDH, besides its role in serine synthesis, may also activate the AKT pathway, thereby promoting tumorigenesis. The inhibition of PHGDH could, therefore, have dual effects by limiting metabolic precursors and attenuating pro-survival signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the function of PHGDH and the effects of its inhibitors.

PHGDH Enzymatic Activity Assay (Colorimetric)

This assay measures the enzymatic activity of PHGDH by monitoring the production of NADH.

Materials:

-

PHGDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

3-Phosphoglycerate (3-PG), substrate

-

NAD+, cofactor

-

Diaphorase

-

Resazurin

-

Recombinant human PHGDH enzyme

-

This compound or other inhibitors

-

96-well microplate

-

Plate reader capable of measuring fluorescence (Ex/Em = 530-560/590 nm) or absorbance (450 nm)

Procedure:

-

Prepare a reaction mixture containing PHGDH assay buffer, diaphorase, and resazurin.

-

Add the PHGDH enzyme to the wells of the microplate.

-

Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding a solution of 3-PG and NAD+.

-

Immediately measure the fluorescence or absorbance in kinetic mode at 37°C for 30-60 minutes.

-

The rate of increase in fluorescence or absorbance is proportional to the PHGDH activity.

-

Calculate the IC50 value of the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay determines the effect of PHGDH inhibition on cancer cell proliferation and viability.

Materials:

-

PHGDH-dependent cancer cell line (e.g., MDA-MB-468) and a control cell line with low PHGDH expression

-

Complete cell culture medium

-

BI-4916 (prodrug of this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

-

Spectrophotometer (570 nm)

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of BI-4916 for 72 hours. Include a vehicle control.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

13C Metabolic Flux Analysis

This technique traces the fate of carbon atoms from a labeled substrate (e.g., [U-13C]-glucose) through metabolic pathways.

Materials:

-

Cancer cell lines of interest

-

Culture medium with and without serine

-

[U-13C]-glucose

-

BI-4916

-

Methanol/water/chloroform for metabolite extraction

-

LC-MS/MS or GC-MS system

Procedure:

-

Culture cells in the presence or absence of BI-4916 for a defined period.

-

Switch to a medium containing [U-13C]-glucose and continue the culture for a specific duration (e.g., 8-24 hours) to allow for isotopic labeling to reach a steady state.

-

Rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture.

-

Analyze the extracts by LC-MS/MS or GC-MS to determine the mass isotopologue distribution of key metabolites in the serine synthesis pathway and central carbon metabolism (e.g., serine, glycine, 3-PG).

-

The labeling patterns are then used in computational models to calculate the relative or absolute fluxes through the metabolic pathways.

Experimental and Screening Workflows

The following diagram illustrates a typical workflow for the discovery and characterization of PHGDH inhibitors.

Conclusion

PHGDH represents a key metabolic node in cancer, and its inhibition is a promising therapeutic strategy. This compound is a valuable tool compound for studying the consequences of PHGDH inhibition and serves as a lead for the development of novel anticancer agents. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the role of PHGDH in cancer and to evaluate the efficacy of its inhibitors. A thorough understanding of the interplay between PHGDH, cellular metabolism, and signaling pathways will be crucial for the successful clinical translation of PHGDH-targeted therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Serine synthesis pathway enzyme PHGDH is critical for muscle cell biomass, anabolic metabolism, and mTORC1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

BI-4924: A Potent Inhibitor of PHGDH and its Impact on Tumor Cell Proliferation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BI-4924, a highly potent and selective inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), a key enzyme in the de novo serine biosynthesis pathway. Upregulation of this pathway is a metabolic hallmark of various cancers, contributing to rapid cell proliferation and tumor growth. This document details the mechanism of action of this compound, its effects on tumor cell proliferation with quantitative data, and comprehensive experimental protocols for its evaluation. Particular focus is given to the cell-permeable prodrug, BI-4916, which is utilized for cellular and in vivo studies.

Introduction

Cancer cells exhibit altered metabolic pathways to sustain their high proliferation rates. One such critical pathway is the de novo synthesis of the amino acid serine, which is essential for the biosynthesis of nucleotides, proteins, and lipids, as well as for maintaining cellular redox balance. The enzyme 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the first, rate-limiting step in this pathway, converting 3-phosphoglycerate to 3-phosphohydroxypyruvate. High expression of PHGDH has been correlated with poor prognosis in several cancers, making it an attractive target for therapeutic intervention.

This compound is a potent and selective NADH/NAD+ competitive inhibitor of PHGDH.[1] Due to its chemical properties, the ethyl ester prodrug, BI-4916, is employed for cellular and in vivo experiments. BI-4916 readily crosses the cell membrane and is subsequently hydrolyzed by intracellular esterases to release the active inhibitor, this compound, leading to its intracellular enrichment.[2]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-proliferative effects by inhibiting PHGDH, thereby blocking the de novo synthesis of serine. This leads to a depletion of intracellular serine and its downstream metabolites, which are crucial for cancer cell growth and survival. The inhibition of this pathway disrupts multiple cellular processes that are highly dependent on serine metabolism.

Caption: Signaling pathway of this compound's inhibitory action.

Quantitative Data on Inhibitory Activity and Cell Proliferation

The inhibitory potential of this compound and its prodrug BI-4916 has been quantified through various biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound and BI-4916

| Compound | Assay | Target/Process | IC50 | Reference |

| This compound | NAD+ high assay (250 µM) | Recombinant PHGDH | 3 nM | [2] |

| This compound | ¹³C-Serine Biosynthesis | Intracellular Serine Production | 2200 nM (at 72 h) | |

| BI-4916 | NAD+ high assay (250 µM) | Recombinant PHGDH | 169 nM | |

| BI-4916 | ¹³C-Serine Biosynthesis | Intracellular Serine Production | 2032 nM (at 72 h) |

Table 2: Anti-proliferative Activity of BI-4916 in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 | Notes | Reference |

| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Viability | Not explicitly stated, but significant inhibition observed | PHGDH-dependent cell line | |

| HCT-116 | Colon Cancer | Cell Proliferation | Not explicitly stated, but significant inhibition observed | High PHGDH expression |

Note: Specific IC50 values for the proliferation of various cancer cell lines are not consistently reported in the public domain. The provided information indicates significant growth inhibition in PHGDH-dependent lines.

Experimental Protocols

Cell Culture

The human triple-negative breast cancer cell line MDA-MB-468 is a suitable model for studying the effects of PHGDH inhibitors.

-

Medium: Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum.

-

Culture Conditions: 37°C in a humidified atmosphere with free gas exchange with atmospheric air (no CO2).

-

Subculturing: Passage cells every 3-4 days when they reach 80-90% confluency. Use 0.25% (w/v) Trypsin-0.53 mM EDTA solution for dissociation.

Caption: Workflow for subculturing MDA-MB-468 cells.

Cell Proliferation/Viability Assay (Crystal Violet Method)

This protocol is a general method and should be optimized for specific experimental needs.

-

Cell Seeding: Seed adherent cells (e.g., MDA-MB-468) in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of BI-4916 (or a vehicle control, e.g., DMSO) for the desired duration (e.g., 72 hours).

-

Fixation: Gently wash the cells with Phosphate Buffered Saline (PBS) and then fix with 4% paraformaldehyde (PFA) in PBS or 100% methanol for 15-20 minutes.

-

Staining: Remove the fixative and add 0.1% - 0.5% (w/v) crystal violet solution to each well, ensuring complete coverage of the cell monolayer. Incubate for 20-30 minutes at room temperature.

-

Washing: Carefully wash the wells with water to remove excess stain and allow the plate to air dry.

-

Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well and incubate on an orbital shaker until the crystal violet is completely dissolved.

-

Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Caption: Experimental workflow for a crystal violet cell viability assay.

In Vivo Xenograft Tumor Growth Study

Detailed protocols for in vivo studies with BI-4916 are not extensively published. However, a general methodology for a xenograft model is as follows. This should be adapted and optimized based on specific research goals and ethical guidelines.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-468) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow tumors to establish and reach a palpable size.

-

Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer BI-4916 (or vehicle control) via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

Conclusion

This compound is a potent and selective inhibitor of PHGDH, a critical enzyme in the de novo serine synthesis pathway that is upregulated in many cancers. Through its prodrug BI-4916, it effectively reduces tumor cell proliferation in PHGDH-dependent cancer cell lines. This technical guide provides a foundational understanding of this compound and offers detailed protocols for its investigation, serving as a valuable resource for researchers in oncology and drug development. Further studies are warranted to fully elucidate the therapeutic potential of targeting the serine synthesis pathway with inhibitors like this compound.

References

Preliminary Efficacy of BI-4924: A Technical Overview for Drug Development Professionals

An In-Depth Analysis of the Potent and Selective PHGDH Inhibitor

This technical guide provides a comprehensive summary of the preliminary efficacy data for BI-4924, a novel inhibitor of phosphoglycerate dehydrogenase (PHGDH). Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action, quantitative efficacy, and experimental protocols associated with this compound, offering a foundational resource for its potential therapeutic applications in oncology.

Introduction: Targeting Cancer Metabolism with this compound

Cancer cells exhibit altered metabolic pathways to sustain their rapid proliferation and survival. One such pathway is the de novo serine biosynthesis pathway, for which phosphoglycerate dehydrogenase (PHGDH) is the rate-limiting enzyme.[1][2][3] PHGDH catalyzes the conversion of the glycolytic intermediate 3-phosphoglycerate to 3-phosphohydroxypyruvate.[1][2] Elevated PHGDH expression is observed in various cancers, including triple-negative breast cancer and melanoma, and is associated with poor prognosis. This dependency on PHGDH makes it a compelling target for anti-cancer therapy.

This compound is a highly potent and selective, co-factor nicotinamide adenine dinucleotide (NADH/NAD+)-competitive inhibitor of PHGDH. Its development represents a significant step towards targeting the metabolic vulnerabilities of cancer cells. For cellular experiments, the ester prodrug BI-4916 is often utilized due to its enhanced cell permeability, which then intracellularly converts to the active drug, this compound.

Mechanism of Action

This compound functions by competitively binding to the NAD+/NADH binding site of PHGDH, thereby inhibiting its enzymatic activity. This blockade of PHGDH disrupts the de novo synthesis of serine, an amino acid crucial for various cellular processes, including protein synthesis, nucleotide production, and redox homeostasis. The inhibition of this pathway can lead to reduced cancer cell proliferation and survival, particularly in tumors with high PHGDH expression.

Beyond its role in serine synthesis, PHGDH has been shown to interact with translation initiation factors eIF4A1 and eIF4E, promoting the assembly of the eIF4F complex and subsequent protein expression. By inhibiting PHGDH, this compound may also disrupt these non-canonical functions, further contributing to its anti-tumor effects.

Quantitative Efficacy Data

The following tables summarize the in vitro potency and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency of this compound

| Assay | Parameter | Value (nM) |

| PHGDH Enzymatic Assay (NAD+ high, 250 µM) | IC50 | 3 |

| Surface Plasmon Resonance (SPR) | Binding Affinity (Kd) | 26 |

| Cellular Serine Biosynthesis (72 h) | IC50 | 2,200 |

Table 2: In Vitro DMPK and Physicochemical Parameters of this compound

| Parameter | Value |

| Molecular Weight (Da, free base) | 499.4 |

| logD @ pH 11 | 0.62 |

| Solubility @ pH 7 (µg/mL) | 59 |

| Caco-2 Permeability AB @ pH 7.4 (10⁻⁶ cm/s) | 0.21 |

| Caco-2 Efflux Ratio | 10.8 |

| Microsomal Stability (human/mouse/rat) (% QH) | <24 / <24 / <23 |

| Hepatocyte Stability (mouse) (% QH) | 32 |

| Plasma Protein Binding (mouse) (%) | 99.6 |

| CYP 3A4 Inhibition (IC50, µM) | >50 |

| CYP 2C8 Inhibition (IC50, µM) | 31 |

| CYP 2C9 Inhibition (IC50, µM) | >50 |

| CYP 2C19 Inhibition (IC50, µM) | >50 |

| CYP 2D6 Inhibition (IC50, µM) | >50 |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

PHGDH Enzymatic Assay

The in vitro inhibitory activity of this compound on PHGDH was determined using a biochemical assay with high concentrations of the cofactor NAD+ (250 µM). The assay measures the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate by recombinant human PHGDH. The reaction progress is monitored, and the concentration of this compound that inhibits 50% of the enzyme's activity (IC50) is calculated.

Surface Plasmon Resonance (SPR)

The binding affinity of this compound to PHGDH was quantified using Surface Plasmon Resonance (SPR). Recombinant PHGDH is immobilized on a sensor chip, and solutions of this compound at various concentrations are flowed over the surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured in real-time to determine the association and dissociation rate constants, from which the equilibrium dissociation constant (Kd) is calculated.

Cellular Serine Biosynthesis Assay

The ability of this compound to inhibit de novo serine synthesis in a cellular context was assessed using a stable isotope labeling experiment. Cancer cells are cultured in the presence of ¹³C-labeled glucose and varying concentrations of this compound for 72 hours. The levels of ¹³C-labeled serine are then measured by mass spectrometry. The IC50 value represents the concentration of this compound required to reduce the amount of newly synthesized serine by 50%.

Visualizing the Impact of this compound

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of this compound in the serine biosynthesis pathway.

References

Methodological & Application

Application Notes and Protocols for BI-4916 in Cellular Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction